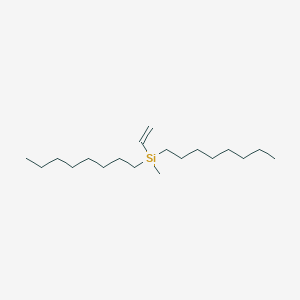
Vinyldi-N-octylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyldi-N-octylmethylsilane is an organosilicon compound . It has a molecular formula of C19H40Si and a molecular weight of 296.61 g/mol . It appears as a transparent liquid . The IUPAC name of this compound is ethenyl-methyl-dioctylsilane .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, vinyl ether monomers can be prepared using traditional synthetic protocols, including reacting gaseous acetylene or calcium carbide with alcohols .
Molecular Structure Analysis
The InChI of this compound is InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20 (4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3 . The canonical SMILES of this compound is CCCCCCCC [Si] © (CCCCCCCC)C=C .
Physical And Chemical Properties Analysis
This compound has a density of 0.793 g/cm³ . It has 15 rotatable bonds . More properties such as Absolute Entropy of Ideal Gas, Acentric Factor, Critical Compressibility Factor, Critical Pressure, Critical Temperature can be predicted using advanced QSPR .
Applications De Recherche Scientifique
Fluoride Rearrangement Reactions and Silsesquioxane Synthesis
Fluoride rearrangement reactions of polyphenyl- and polyvinylsilsesquioxanes demonstrate the transformation of polymeric byproducts into mixed-functionality polyhedral silsesquioxane cages. Through control of starting material ratios, the synthesis can be tailored to produce specific vinylPhT10 and T12 cages. These cages can be further functionalized through metathetical and Heck coupling, producing compounds with potential for electronic interactions through the SQ silica cores, suggesting 3-D conjugation possibilities (Asuncion & Laine, 2010).
Sol-Gel Chemistry of Organotrialkoxysilanes
Organotrialkoxysilanes, such as vinylSiO(1.5), undergo sol-gel polymerization to form gels, playing a crucial role in introducing organic functionalities into sol-gel materials. This study systematically examined the sol-gel chemistry of various organotrialkoxysilanes, highlighting the impact of different organic groups and conditions on gel formation (Loy et al., 2000).
Silicone Elastomers in Dielectric Elastomer Transducers
Vinyl end-functionalized polysiloxanes containing trifluoropropyl groups were synthesized and cross-linked to investigate their mechanical, dielectric, and electromechanical properties. These films exhibited increased permittivity with higher content of polar trifluoropropyl groups, showing promise for applications in dielectric elastomer transducers (Dascalu et al., 2015).
Hydroboration for Silicon Boron Carbide Ceramics
Polymethylvinylsilanes underwent hydroboration, leading to the synthesis of silicon boron carbide ceramics upon pyrolysis. This novel route demonstrates the potential of vinylsilane derivatives in producing advanced ceramic materials with unique properties (Riedel et al., 1993).
Safety and Hazards
Orientations Futures
While specific future directions for Vinyldi-N-octylmethylsilane were not found in the search results, it’s worth noting that continuous progress in technology relies on the development of new materials . Therefore, future research could focus on exploring the potential applications of this compound in various fields.
Propriétés
IUPAC Name |
ethenyl-methyl-dioctylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Si/c1-5-8-10-12-14-16-18-20(4,7-3)19-17-15-13-11-9-6-2/h7H,3,5-6,8-19H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFJYRSLGGXMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(CCCCCCCC)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

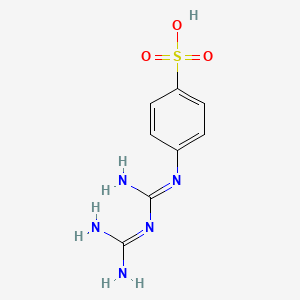

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)

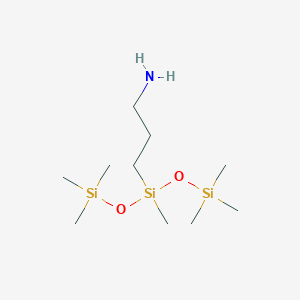
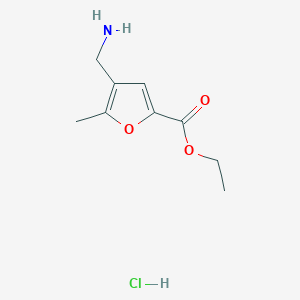
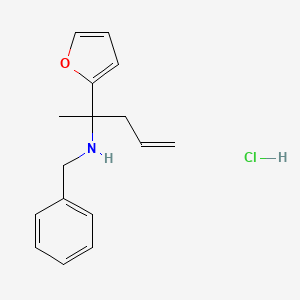
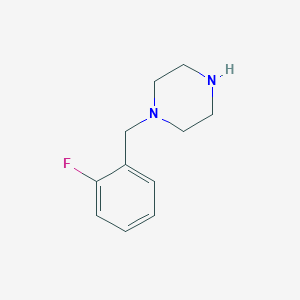
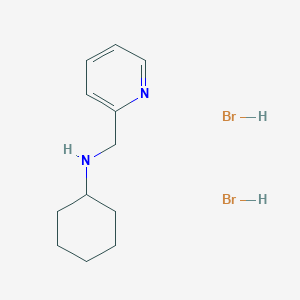

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
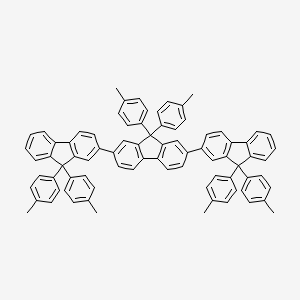
![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)